1-(4-Iodopyrazol-1-yl)propan-2-one
Description
1-(4-Iodopyrazol-1-yl)propan-2-one is a chemical compound with the molecular formula C6H7IN2O and a molecular weight of 250.04 g/mol . This compound is characterized by the presence of an iodine atom attached to a pyrazole ring, which is further connected to a propanone group. It is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
1-(4-iodopyrazol-1-yl)propan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2O/c1-5(10)3-9-4-6(7)2-8-9/h2,4H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXZZWIBOIPAGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C=C(C=N1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common synthetic route includes the reaction of 4-iodopyrazole with an appropriate ketone under specific reaction conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1-(4-Iodopyrazol-1-yl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity
Recent studies have indicated that derivatives of pyrazoles, including 1-(4-Iodopyrazol-1-yl)propan-2-one, can inhibit viral replication. For instance, research focusing on human dihydroorotate dehydrogenase (DHODH) inhibitors has shown promising results in using pyrazole derivatives to combat viral infections, including measles virus . The mechanism often involves the modulation of enzyme activity critical for viral replication.
Anticancer Properties
The compound has been explored for its anticancer properties, particularly as an inhibitor of specific cancer cell proliferation pathways. In vitro assays have demonstrated that pyrazole derivatives can induce apoptosis in cancer cells, suggesting potential therapeutic applications in oncology .
Agricultural Applications
Pesticide Development
Compounds like 1-(4-Iodopyrazol-1-yl)propan-2-one are being investigated for their potential as agrochemicals. The halogenated structure may enhance the biological activity against pests and pathogens, making it suitable for developing new pesticides. Studies have shown that halogenated pyrazoles exhibit significant antimicrobial properties, which can be beneficial in agricultural settings.
Synthesis and Reactivity
The synthesis of 1-(4-Iodopyrazol-1-yl)propan-2-one typically involves several steps, including halogenation and condensation reactions. The reactivity of this compound is influenced by the electron-withdrawing nature of the iodine substituent, which enhances its electrophilic character. This property allows it to participate in various chemical reactions, making it a versatile building block for further chemical synthesis .
Case Study 1: Inhibition of Viral Replication
A study published in Nature Communications evaluated the antiviral activity of pyrazole derivatives against measles virus. The findings indicated that certain compounds, including those related to 1-(4-Iodopyrazol-1-yl)propan-2-one, exhibited significant inhibition of viral replication through DHODH inhibition .
Case Study 2: Anticancer Activity
Research conducted on pyrazole derivatives demonstrated their efficacy in inhibiting the proliferation of breast cancer cell lines. The study highlighted the potential of these compounds to induce cell cycle arrest and apoptosis, providing a basis for future drug development targeting cancer .
Data Summary
Mechanism of Action
The mechanism of action of 1-(4-Iodopyrazol-1-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The iodine atom and the pyrazole ring play crucial roles in its reactivity and interactions with other molecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(4-Iodopyrazol-1-yl)propan-2-one can be compared with other similar compounds such as:
1-(4-Bromopyrazol-1-yl)propan-2-one: Similar structure but with a bromine atom instead of iodine.
1-(4-Chloropyrazol-1-yl)propan-2-one: Similar structure but with a chlorine atom instead of iodine.
1-(4-Fluoropyrazol-1-yl)propan-2-one: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of 1-(4-Iodopyrazol-1-yl)propan-2-one lies in the presence of the iodine atom, which imparts distinct chemical properties and reactivity compared to its halogenated analogs.
Biological Activity
1-(4-Iodopyrazol-1-yl)propan-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications.
- Molecular Formula : C₅H₈N₂O
- Molecular Weight : 128.13 g/mol
- IUPAC Name : 1-(4-Iodopyrazol-1-yl)propan-2-one
Biological Activity Overview
The biological activity of 1-(4-Iodopyrazol-1-yl)propan-2-one has been explored in various studies, highlighting its potential as an inhibitor in different biochemical pathways.
NMDA Receptor Modulation
Another area of interest is the modulation of N-methyl-D-aspartate (NMDA) receptors. Compounds structurally related to pyrazoles have been shown to selectively interact with NMDA receptors, influencing neurochemical pathways associated with excitatory neurotransmission . This suggests that 1-(4-Iodopyrazol-1-yl)propan-2-one could also affect these receptors, potentially offering therapeutic avenues for neurological disorders.
The mechanism by which 1-(4-Iodopyrazol-1-yl)propan-2-one exerts its biological effects likely involves interaction with specific enzymes or receptors. The inhibition of DHODH has been identified as a key mechanism for several pyrazole derivatives, leading to reduced viral replication and other cellular effects . Additionally, NMDA receptor modulation may involve competitive binding or allosteric changes induced by the compound .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
